molecular formula C8H17NO B15308480 (2R)-1-(cyclopentylamino)propan-2-ol

(2R)-1-(cyclopentylamino)propan-2-ol

Cat. No.: B15308480
M. Wt: 143.23 g/mol
InChI Key: XKAQGCQFXBFNLI-SSDOTTSWSA-N
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Description

(2R)-1-(cyclopentylamino)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentyl group attached to an amino group, which is further connected to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(cyclopentylamino)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis may begin with commercially available cyclopentylamine and a suitable chiral precursor for the propanol moiety.

    Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the correct stereochemistry of the product. Common reagents may include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(cyclopentylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: May serve as a ligand in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(cyclopentylamino)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(cyclopentylamino)propan-2-ol: The enantiomer of the compound, which may have different biological activity.

    Cyclopentylamine: A simpler analog without the propanol moiety.

    1-(cyclopentylamino)ethanol: A similar compound with a shorter carbon chain.

Uniqueness

(2R)-1-(cyclopentylamino)propan-2-ol is unique due to its specific chiral configuration and the presence of both cyclopentyl and propanol groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2R)-1-(cyclopentylamino)propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m1/s1

InChI Key

XKAQGCQFXBFNLI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CNC1CCCC1)O

Canonical SMILES

CC(CNC1CCCC1)O

Origin of Product

United States

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